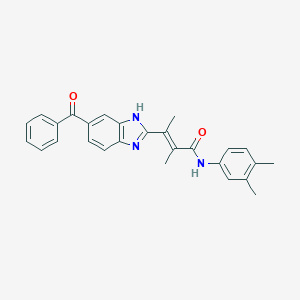
2-(1,3-Dithiepan-2-ylidene)-1,3-cyclohexanedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-Dithiepan-2-ylidene)-1,3-cyclohexanedione, also known as DTC, is a chemical compound that has been widely studied for its potential applications in scientific research. DTC is a cyclic sulfur compound that contains a dithiepane ring and a cyclohexanedione ring. This compound has been found to exhibit a range of interesting properties, including antibacterial, antifungal, and antitumor activities. In
Scientific Research Applications
2-(1,3-Dithiepan-2-ylidene)-1,3-cyclohexanedione has been studied extensively for its potential applications in scientific research. One of the most promising applications of 2-(1,3-Dithiepan-2-ylidene)-1,3-cyclohexanedione is in the field of antibacterial and antifungal research. 2-(1,3-Dithiepan-2-ylidene)-1,3-cyclohexanedione has been found to exhibit potent antibacterial activity against a range of gram-positive and gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. 2-(1,3-Dithiepan-2-ylidene)-1,3-cyclohexanedione has also been found to exhibit antifungal activity against a range of fungal strains, including Candida albicans and Aspergillus niger.
Another potential application of 2-(1,3-Dithiepan-2-ylidene)-1,3-cyclohexanedione is in the field of antitumor research. 2-(1,3-Dithiepan-2-ylidene)-1,3-cyclohexanedione has been found to exhibit antitumor activity against a range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. The mechanism of action of 2-(1,3-Dithiepan-2-ylidene)-1,3-cyclohexanedione in antitumor research is not yet fully understood, but it is thought to involve the inhibition of cell proliferation and the induction of apoptosis.
Mechanism of Action
The mechanism of action of 2-(1,3-Dithiepan-2-ylidene)-1,3-cyclohexanedione is not yet fully understood, but it is thought to involve the interaction of 2-(1,3-Dithiepan-2-ylidene)-1,3-cyclohexanedione with cellular targets. 2-(1,3-Dithiepan-2-ylidene)-1,3-cyclohexanedione has been found to interact with a range of cellular targets, including DNA, RNA, and proteins. The interaction of 2-(1,3-Dithiepan-2-ylidene)-1,3-cyclohexanedione with these targets can lead to a range of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of gene expression.
Biochemical and Physiological Effects
2-(1,3-Dithiepan-2-ylidene)-1,3-cyclohexanedione has been found to exhibit a range of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of gene expression. 2-(1,3-Dithiepan-2-ylidene)-1,3-cyclohexanedione has also been found to exhibit antioxidant activity, which may contribute to its potential applications in the field of antitumor research.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(1,3-Dithiepan-2-ylidene)-1,3-cyclohexanedione for lab experiments is its potent antibacterial, antifungal, and antitumor activities. This makes 2-(1,3-Dithiepan-2-ylidene)-1,3-cyclohexanedione a promising candidate for the development of new antibacterial, antifungal, and antitumor agents. However, one of the main limitations of 2-(1,3-Dithiepan-2-ylidene)-1,3-cyclohexanedione for lab experiments is its potential toxicity. 2-(1,3-Dithiepan-2-ylidene)-1,3-cyclohexanedione has been found to exhibit cytotoxicity against a range of cell lines, which may limit its potential applications in the field of antitumor research.
Future Directions
There are several future directions for research on 2-(1,3-Dithiepan-2-ylidene)-1,3-cyclohexanedione. One area of research is the development of new antibacterial, antifungal, and antitumor agents based on the structure of 2-(1,3-Dithiepan-2-ylidene)-1,3-cyclohexanedione. Another area of research is the elucidation of the mechanism of action of 2-(1,3-Dithiepan-2-ylidene)-1,3-cyclohexanedione in antitumor research. This may involve the identification of cellular targets that are involved in the antitumor activity of 2-(1,3-Dithiepan-2-ylidene)-1,3-cyclohexanedione. Finally, there is a need for further research on the potential toxicity of 2-(1,3-Dithiepan-2-ylidene)-1,3-cyclohexanedione, in order to determine its safety for use in humans.
Synthesis Methods
The synthesis of 2-(1,3-Dithiepan-2-ylidene)-1,3-cyclohexanedione involves the reaction of 1,3-cyclohexanedione with sulfur in the presence of a catalyst. The reaction proceeds via a radical mechanism, with the formation of a dithiepane ring and a cyclohexanedione ring. The yield of 2-(1,3-Dithiepan-2-ylidene)-1,3-cyclohexanedione can be increased by optimizing the reaction conditions, such as the temperature, pressure, and reaction time.
properties
Molecular Formula |
C11H14O2S2 |
|---|---|
Molecular Weight |
242.4 g/mol |
IUPAC Name |
2-(1,3-dithiepan-2-ylidene)cyclohexane-1,3-dione |
InChI |
InChI=1S/C11H14O2S2/c12-8-4-3-5-9(13)10(8)11-14-6-1-2-7-15-11/h1-7H2 |
InChI Key |
HDMKRSRVVFBNRA-UHFFFAOYSA-N |
SMILES |
C1CCSC(=C2C(=O)CCCC2=O)SC1 |
Canonical SMILES |
C1CCSC(=C2C(=O)CCCC2=O)SC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(6Z)-6-[hydroxy-(4-methylphenyl)methylidene]-3,4-diphenylthieno[2,3-c]pyridazin-5-one](/img/structure/B290025.png)

![2-({5-[(4-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-1-phenylethanone](/img/structure/B290030.png)
![Ethyl 3-amino-4-(4-methoxyphenyl)-6-(2-thienyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B290032.png)
![2-({5-[(4-chlorophenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B290033.png)
![2-{[3-cyano-4-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B290034.png)
![N-(4-chlorophenyl)-2-{[3-cyano-4-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}acetamide](/img/structure/B290036.png)
![3-amino-4-(4-methoxyphenyl)-N-phenyl-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B290037.png)



![ethyl (3Z)-3-[(1-cyano-2-ethoxy-2-oxoethyl)hydrazinylidene]-5-methylpyrazole-4-carboxylate](/img/structure/B290049.png)
![ethyl 3-[(2E)-2-(3,5-dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]-5-methyl-1H-pyrazole-4-carboxylate](/img/structure/B290050.png)
![ethyl (5Z)-3-methyl-5-[(5-oxo-1,3-diphenyl-4H-pyrazol-4-yl)hydrazinylidene]pyrazole-4-carboxylate](/img/structure/B290051.png)